molecular formula C22H28O5 B020967 6alpha-Methylprednisone CAS No. 91523-05-6

6alpha-Methylprednisone

Cat. No.: B020967
CAS No.: 91523-05-6
M. Wt: 372.5 g/mol
InChI Key: SVYCRJXQZUCUND-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6alpha-Methylprednisolone, also known as 6-Methylprednisolone, is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of gene expression and affects a wide array of physiological functions, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .

Mode of Action

Upon binding to the GR, 6alpha-Methylprednisolone activates the receptor, triggering a cascade of downstream signaling pathways . This interaction with the GR leads to changes in gene expression that result in a wide array of physiological effects . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

The activation of the GR by 6alpha-Methylprednisolone leads to the suppression of pro-inflammatory cytokine production, inhibition of cell proliferation, and hindered cell migration . These effects are achieved through the modulation of various biochemical pathways that are influenced by the GR .

Pharmacokinetics

6alpha-Methylprednisolone is well absorbed and shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . The compound is metabolized in the liver to various metabolites . The distribution volume of the compound when administered intravenously is approximately 24 ± 6 L .

Result of Action

The result of 6alpha-Methylprednisolone’s action is a decrease in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability , and suppression of pro-inflammatory cytokine production . These effects can lead to a reduction in symptoms in various inflammatory and autoimmune conditions.

Action Environment

The action, efficacy, and stability of 6alpha-Methylprednisolone can be influenced by various environmental factors. For instance, the compound is practically insoluble in water but soluble in dehydrated ethanol, chloroform, and ether . This solubility profile can affect the compound’s bioavailability and distribution in the body. Furthermore, the compound’s effects can be influenced by the presence of other substances in the body, such as other medications or substances that can interact with the GR .

Biochemical Analysis

Biochemical Properties

6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .

Cellular Effects

6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .

Molecular Mechanism

The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .

Temporal Effects in Laboratory Settings

In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .

Dosage Effects in Animal Models

In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .

Metabolic Pathways

6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .

Subcellular Localization

Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylprednisone can be synthesized through several chemical routes. One common method involves the modification of prednisolone. . This can be achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions.

Industrial Production Methods

In industrial settings, the production of methylprednisone often involves large-scale chemical synthesis. The process includes the use of specific solvents and reaction conditions to ensure high purity and yield. For example, the preparation of methylprednisolone succinate involves crystallization and purification steps to increase the compound’s purity and reduce impurities .

Chemical Reactions Analysis

Types of Reactions

Methylprednisone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving methylprednisone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylprednisone can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:

Similar Compounds

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYCRJXQZUCUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Methylprednisone
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6alpha-Methylprednisone
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6alpha-Methylprednisone
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6alpha-Methylprednisone
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6alpha-Methylprednisone

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